molecular formula C19H13ClN2OS B11200586 3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11200586
M. Wt: 352.8 g/mol
InChI Key: OAHUBHNOLQKHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. For instance, the synthesis might start with the preparation of a substituted thiophene, followed by its reaction with a pyrimidine derivative to form the desired thienopyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific structural features and the unique biological activities it exhibits. Its thienopyrimidinone core provides a distinct scaffold that can be further modified to enhance its activity and selectivity for various applications.

Properties

Molecular Formula

C19H13ClN2OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H13ClN2OS/c20-16-9-5-4-8-14(16)10-22-12-21-17-15(11-24-18(17)19(22)23)13-6-2-1-3-7-13/h1-9,11-12H,10H2

InChI Key

OAHUBHNOLQKHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.